molecular formula C7H12N2O B3289051 3-((2-(Vinyloxy)ethyl)amino)propanenitrile CAS No. 85466-37-1

3-((2-(Vinyloxy)ethyl)amino)propanenitrile

Cat. No. B3289051
CAS RN: 85466-37-1
M. Wt: 140.18 g/mol
InChI Key: HPXFIMFDZJXULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(Vinyloxy)ethyl)amino)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as VEPN, is a nitrile derivative that is synthesized through a specific method.

Mechanism of Action

3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been shown to interact with biological targets such as enzymes and receptors. The mechanism of action of 3-((2-(Vinyloxy)ethyl)amino)propanenitrile is believed to be through the formation of covalent bonds with the target molecules. This interaction can lead to the modulation of the activity of the target molecule, resulting in various biological effects.
Biochemical and Physiological Effects
3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-((2-(Vinyloxy)ethyl)amino)propanenitrile can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-((2-(Vinyloxy)ethyl)amino)propanenitrile can exhibit anticonvulsant and analgesic effects. 3-((2-(Vinyloxy)ethyl)amino)propanenitrile has also been shown to have potential anticancer activity.

Advantages and Limitations for Lab Experiments

3-((2-(Vinyloxy)ethyl)amino)propanenitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of complex molecules. However, 3-((2-(Vinyloxy)ethyl)amino)propanenitrile has some limitations for lab experiments. It can be unstable in the presence of water and can decompose under certain conditions.

Future Directions

For the study of 3-((2-(Vinyloxy)ethyl)amino)propanenitrile include investigating its potential as a drug candidate, synthesizing new polymers, and studying its mechanism of action.

Scientific Research Applications

3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. In materials science, 3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been used as a monomer for the synthesis of polymers with unique properties. In organic synthesis, 3-((2-(Vinyloxy)ethyl)amino)propanenitrile has been used as a building block for the synthesis of complex molecules.

properties

IUPAC Name

3-(2-ethenoxyethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-10-7-6-9-5-3-4-8/h2,9H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFIMFDZJXULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-((2-(Vinyloxy)ethyl)amino)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-((2-(Vinyloxy)ethyl)amino)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.